2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole
Overview
Description
2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of the chloromethyl group at the second position and the dimethyl groups at the fourth and fifth positions of the benzimidazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Similar compounds such as 2-chloromethyl acryl reagents have been reported to selectively modify proteins at cysteine or disulfide sites .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation and cellular signaling .
Pharmacokinetics
Two-compartment pharmacokinetic models have been used to study similar compounds, providing insights into their bioavailability and the impact of dose omission on plasma concentrations .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes, including protein modification .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The chloromethyl group is introduced by treating the benzimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl-substituted benzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized benzimidazole derivatives with functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: Reduced benzimidazole derivatives with methyl groups replacing the chloromethyl group.
Scientific Research Applications
2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-1H-benzimidazole
- 4,5-dimethyl-1H-benzimidazole
- 2-methyl-4,5-dimethyl-1H-benzimidazole
Uniqueness
2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole is unique due to the presence of both chloromethyl and dimethyl groups on the benzimidazole ring. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs. The presence of the chloromethyl group enhances its potential for forming covalent bonds with biological targets, increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTZCVJNZSQFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621575 | |
Record name | 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405173-68-4 | |
Record name | 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.